molecular formula C13H15F2N3O B15112247 3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide

3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide

Cat. No.: B15112247
M. Wt: 267.27 g/mol
InChI Key: IYTMIAKNJCGIBP-UHFFFAOYSA-N
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Description

3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide is a synthetic organic compound that features a unique combination of a cyclobutane ring, a pyridine moiety, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a pyridine derivative reacts with the azetidine intermediate.

    Formation of the Cyclobutane Ring: The cyclobutane ring can be formed through a [2+2] cycloaddition reaction involving an appropriate diene and dienophile.

    Introduction of the Difluoro Group: The difluoro group can be introduced through a fluorination reaction using a suitable fluorinating agent, such as diethylaminosulfur trifluoride (DAST).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or azetidine rings, leading to the formation of substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Oxidized derivatives with functional groups such as ketones or carboxylic acids.

    Reduction: Reduced derivatives with alcohol or amine functionalities.

    Substitution: Substituted products with various functional groups attached to the pyridine or azetidine rings.

Scientific Research Applications

3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific properties, such as high thermal stability or unique electronic characteristics.

    Biological Studies: The compound can be used in biological studies to investigate its effects on various biological pathways and its potential as a therapeutic agent.

    Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for organic synthesis.

Mechanism of Action

The mechanism of action of 3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-difluoro-N-[1-(pyridin-3-yl)azetidin-3-yl]cyclobutane-1-carboxamide
  • 3,3-difluoro-N-[1-(pyridin-4-yl)azetidin-3-yl]cyclobutane-1-carboxamide
  • 3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclopentane-1-carboxamide

Uniqueness

3,3-difluoro-N-[1-(pyridin-2-yl)azetidin-3-yl]cyclobutane-1-carboxamide is unique due to its specific combination of structural features, including the cyclobutane ring, the pyridine moiety, and the azetidine ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds. For example, the presence of the difluoro group can enhance the compound’s stability and reactivity, while the cyclobutane ring can provide rigidity and specific spatial orientation.

Properties

Molecular Formula

C13H15F2N3O

Molecular Weight

267.27 g/mol

IUPAC Name

3,3-difluoro-N-(1-pyridin-2-ylazetidin-3-yl)cyclobutane-1-carboxamide

InChI

InChI=1S/C13H15F2N3O/c14-13(15)5-9(6-13)12(19)17-10-7-18(8-10)11-3-1-2-4-16-11/h1-4,9-10H,5-8H2,(H,17,19)

InChI Key

IYTMIAKNJCGIBP-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)C(=O)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

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